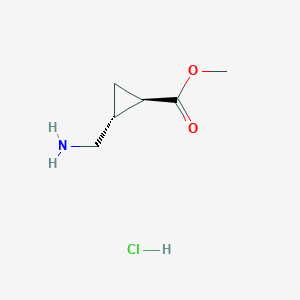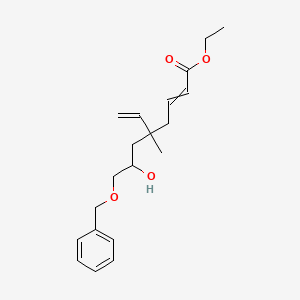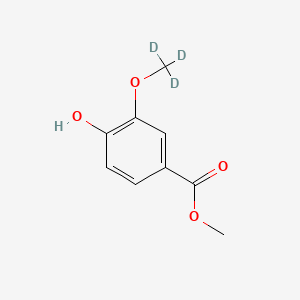
MTX, fluorescein, triammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MTX, fluorescein, triammonium salt, also known as Fluorescein Methotrexate, is a green-fluorescent compound with absorption/emission maxima at approximately 496/516 nm . It is used to probe dihydrofolate reductase (DHFR) expression by fluorescence microscopy or flow cytometry . It is also used for studying antimetabolite resistance and spontaneous gene amplification .
Physical And Chemical Properties Analysis
MTX, fluorescein, triammonium salt is a solid compound . It has a green fluorescence with absorption/emission maxima at approximately 496/516 nm .Wissenschaftliche Forschungsanwendungen
Fluorescent Resonance Energy Transfer for Methotrexate Detection : N, S-codoped fluorescent carbon nanodots (NSCDs) have been developed for the detection of methotrexate (MTX) using fluorescent resonance energy transfer (FRET). This method offers a highly selective and sensitive detection of MTX, potentially useful in clinical settings (Wang et al., 2015).
Engineered Dendritic Nanodevice for Cancer Therapy : A multifunctional dendritic nanodevice has been engineered, incorporating folic acid, methotrexate (MTX), and fluorescein. This device is designed for targeted drug delivery and growth suppression of tumor cells expressing folate receptors, demonstrating the potential for targeted cancer therapy (Thomas et al., 2005).
Poly(amidoamine) Dendrimer-based Multifunctional Engineered Nanodevice : Another study also discusses a poly(amidoamine) (PAMAM) dendrimer-based nanodevice for cancer therapy, using fluorescein isothiocyanate (FITC), folic acid, and MTX. This nanodevice offers potential for the targeted delivery of chemotherapeutic and imaging agents to specific cancer cells (Majoros et al., 2005).
Affinity Labeling of Folate Transport Proteins : Fluorescein-methotrexate derivatives have been utilized for affinity labeling of proteins involved in folate transport. This application is significant in understanding the transport mechanism of folates and MTX in various cells (Fan et al., 1991).
Photodissociation Studies of Methotrexate : Research has been conducted on the photodissociation of MTX under visible and ultraviolet light, revealing the formation of a fluorescent compound. This study provides insights into the photostability and phototoxicity of MTX (Pascu et al., 2004).
Spectrophotofluorometric Analysis of Methotrexate : An improved method for the spectrophotofluorometric determination of MTX in biological samples has been developed, offering a more sensitive approach for analyzing MTX concentration in clinical settings (Kinkade et al., 1974).
Miniature SPR Instrument for Methotrexate Monitoring : A multi-channel surface plasmon resonance (SPR) biosensor was developed for the analysis of MTX in clinical samples. This technology can be used for therapeutic drug monitoring of MTX in chemotherapy treatments (Zhao et al., 2015).
Eigenschaften
CAS-Nummer |
71016-04-1 |
|---|---|
Produktname |
MTX, fluorescein, triammonium salt |
Molekularformel |
C46H54N14O9S |
Molekulargewicht |
979.08 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





